![molecular formula C17H18ClN3O2 B4780450 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
説明
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as CPPB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPPB is a benzamide derivative that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. In
作用機序
The exact mechanism of action of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been shown to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in anxiety.
Biochemical and Physiological Effects:
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in models of inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In models of pain, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to reduce the sensitivity of nociceptors, which are sensory neurons that respond to painful stimuli. In models of anxiety, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to increase the activity of GABA-A receptors, which are inhibitory neurotransmitters that reduce neuronal excitability.
実験室実験の利点と制限
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has been shown to have consistent effects across different animal models and is well-tolerated in vivo. However, there are also limitations to using 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, which makes it difficult to determine optimal dosing and administration routes.
将来の方向性
There are several future directions for 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide research. One potential avenue is to explore its potential therapeutic applications in human diseases. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has shown promise in preclinical models of inflammation, pain, and anxiety, and further studies are needed to determine its efficacy in human patients. Another potential direction is to further elucidate its mechanism of action. Understanding the molecular targets of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide could lead to the development of more selective and potent compounds. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide to optimize dosing and administration routes.
科学的研究の応用
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has also been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. Additionally, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide has been shown to have anxiolytic effects in models of anxiety.
特性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-11-19-16(22)14-5-3-4-6-15(14)21-17(23)20-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGCVZVXHITOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)carbamoyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



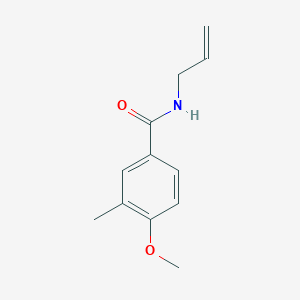
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)
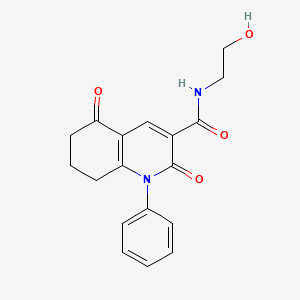
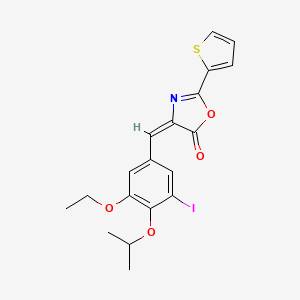

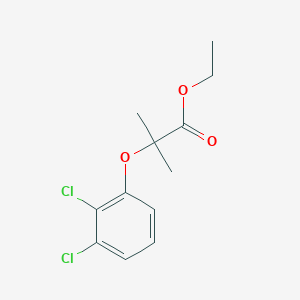
![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)
![5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4780462.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)
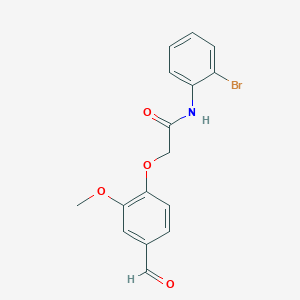

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)